Undecaprenol

Catalog No.
S621798
CAS No.
15575-14-1
M.F
C55H90O
M. Wt
767.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecaprenol

CAS Number

15575-14-1

Product Name

Undecaprenol

IUPAC Name

3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol

Molecular Formula

C55H90O

Molecular Weight

767.3 g/mol

InChI

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3

InChI Key

TXKJNHBRVLCYFX-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C

Synonyms

ficaprenol, undecaprenol, undecaprenol, (Z,Z,Z,Z,Z,Z,Z,E,E,E)-isomer

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Undecaprenol is a long-chain primary fatty alcohol with the chemical formula C55H90O. It belongs to the class of undecaprenols and is primarily known for its role as a lipid carrier in bacterial cell wall synthesis. Specifically, undecaprenol is involved in the transport of polysaccharides across the cell membrane, contributing significantly to the structural integrity of the cell wall in Gram-positive bacteria. It is often phosphorylated to form undecaprenyl phosphate, which serves as the active form of this compound in various biochemical processes .

, particularly in the synthesis of peptidoglycan, a crucial component of bacterial cell walls. The process involves:

  • Phosphorylation: Undecaprenol is phosphorylated to form undecaprenyl phosphate, which acts as a lipid carrier for peptidoglycan precursors.
  • Glycosylation: Undecaprenyl phosphate interacts with nucleotide sugars such as UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid to form lipid I and lipid II, essential intermediates in peptidoglycan biosynthesis .
  • Dephosphorylation: Following its use in cell wall synthesis, undecaprenyl phosphate is dephosphorylated back to undecaprenol, allowing it to be reused in subsequent cycles of peptidoglycan synthesis .

Undecaprenol plays a vital role in bacterial physiology by facilitating the transport of essential building blocks for the cell wall. Its biological activity is primarily linked to:

  • Cell Wall Synthesis: As a key component in peptidoglycan biosynthesis, undecaprenol ensures that bacteria maintain their structural integrity and shape.
  • Antibiotic Target: The inhibition of undecaprenyl phosphate recycling can lead to bacterial cell lysis, making it an important target for antibiotics such as bacitracin and clomifene .

Undecaprenol can be synthesized through various methods:

  • Biosynthesis: In bacteria, undecaprenol is synthesized from simpler precursors via enzymatic pathways involving specific enzymes such as undecaprenol kinase and other glycosyltransferases.
  • Chemical Synthesis: Laboratory methods for synthesizing undecaprenol often involve multi-step organic reactions that may include alkylation and reduction processes to achieve the long-chain structure .

The applications of undecaprenol are diverse, particularly in microbiology and pharmaceuticals:

  • Antibiotic Development: Due to its role in cell wall synthesis, undecaprenol is a target for developing new antibiotics aimed at inhibiting bacterial growth.
  • Biotechnology: It can be used in synthetic biology for constructing glycoproteins or other complex molecules by leveraging its ability to carry sugars across membranes .

Studies have shown that undecaprenol interacts with various substrates during peptidoglycan biosynthesis. Key interactions include:

  • With Nucleotide Sugars: Undecaprenyl phosphate forms complexes with UDP-N-acetylmuramic acid and UDP-N-acetylglucosamine, facilitating their transport across the membrane.
  • With Inhibitors: Research has explored how different compounds inhibit the function of undecaprenyl phosphate, impacting bacterial growth and survival .

Several compounds share structural or functional similarities with undecaprenol. Here are some notable examples:

Compound NameStructure TypeKey FunctionUnique Aspect
Undecaprenyl PhosphatePhosphorylated LipidCarrier for peptidoglycan synthesisActive form used directly in biosynthesis
BactoprenolLipidSimilar function as undecaprenolCommonly found in Gram-positive bacteria
DolicholLong-chain AlcoholInvolved in glycoprotein synthesisPlays a role in eukaryotic cells
FarnesolSesquiterpene AlcoholInvolved in various metabolic pathwaysHas antimicrobial properties

Undecaprenol's uniqueness lies in its specific function as a lipid carrier for peptidoglycan synthesis and its structural characteristics that distinguish it from other similar compounds like dolichol and farnesol .

Mevalonate Pathway in Bacteria

Undecaprenol biosynthesis in many bacteria occurs via the mevalonate pathway, a conserved route for isoprenoid production. The pathway begins with three acetyl-coenzyme A (acetyl-CoA) molecules condensing to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase. HMG-CoA reductase then reduces HMG-CoA to mevalonate, a rate-limiting step targeted by statins in eukaryotes [1]. Subsequent phosphorylation and decarboxylation reactions convert mevalonate into isopentenyl pyrophosphate (IPP), the building block for undecaprenol’s isoprenoid chain [1] [7].

In Escherichia coli and other Gram-negative bacteria, IPP is synthesized via the methylerythritol phosphate (MEP) pathway rather than the mevalonate route [8]. However, undecaprenol synthesis still relies on the condensation of IPP units by undecaprenyl pyrophosphate synthase (UppS), which sequentially adds eight IPP molecules to farnesyl pyrophosphate to form the 55-carbon undecaprenyl pyrophosphate (UPP) [7]. A phosphatase then dephosphorylates UPP to undecaprenyl phosphate (UP), the active lipid carrier [3] [6].

Table 1: Key Enzymes in the Mevalonate and MEP Pathways

EnzymeFunctionPathwayOrganism Examples
HMG-CoA reductaseConverts HMG-CoA to mevalonateMevalonateStaphylococcus aureus
Undecaprenyl pyrophosphate synthase (UppS)Condenses IPP to form UPPUniversalBacillus subtilis
DXP synthaseInitiates MEP pathwayMEPEscherichia coli

Species-Specific Variations in Biosynthesis

Gram-positive bacteria, such as Bacillus subtilis, synthesize undecaprenol in large quantities via the mevalonate pathway and maintain a pool of undecaprenol for phosphorylation [3]. In contrast, Gram-negative bacteria like E. coli lack detectable undecaprenol stores and instead generate UP directly through dephosphorylation of UPP derived from the MEP pathway [3] [8].

Pseudomonas mevalonii represents an exception among bacteria, utilizing a glyceraldehyde-3-phosphate (GAP)-pyruvate pathway for IPP synthesis instead of the canonical mevalonate or MEP routes [1]. This adaptation allows the organism to metabolize mevalonate as a carbon source despite lacking other mevalonate pathway enzymes [1].

Genetic Regulation of Undecaprenol Production

The uppS gene, encoding undecaprenyl pyrophosphate synthase, is tightly regulated due to its essential role in cell wall biosynthesis. In Bacillus subtilis, a single nucleotide mutation in the uppS ribosome-binding site (uppS1) reduces translation efficiency, lowering UPP levels and conferring resistance to fosfomycin and d-cycloserine [4]. This mutation also upregulates the σM stress response regulon, compensating for cell wall synthesis defects [4].

In Escherichia coli, the bacA gene (renamed uppP) encodes undecaprenyl pyrophosphate phosphatase, which recycles UPP by removing a phosphate group. Although uppP is non-essential, its deletion reduces phosphatase activity by 75%, indicating redundant enzymes in UPP recycling [6] [7].

Comparative Analysis of Synthesis Across Bacterial Phyla

Firmicutes vs. Proteobacteria: Firmicutes like Staphylococcus aureus rely entirely on the mevalonate pathway for undecaprenol production, making them vulnerable to pathway-specific inhibitors [1] [8]. Proteobacteria such as E. coli use the MEP pathway but share conserved UppS and UppP enzymes with Firmicutes for UPP synthesis and recycling [7] [8].

Actinobacteria: Mycobacteria employ a modified mevalonate pathway with distinct regulatory checkpoints, potentially explaining their resistance to undecaprenol-targeting antibiotics [7].

Table 2: Undecaprenol Biosynthesis Across Bacterial Phyla

PhylumIPP PathwayUPP Synthesis EnzymeKey Regulatory Gene
FirmicutesMevalonateUppSuppS
ProteobacteriaMEPUppSuppP
ActinobacteriaMevalonateUppSuppS, uppP

Formation of Lipid I and Lipid II Intermediates

The formation of lipid-linked intermediates represents the first membrane-associated step in peptidoglycan biosynthesis, where undecaprenol serves as the universal lipid carrier [1] [2]. The process begins with the enzyme MraY, which catalyzes the transfer of phospho-N-acetylmuramic acid pentapeptide from UDP-N-acetylmuramic acid pentapeptide to undecaprenyl phosphate, forming Lipid I [3] [4]. This reaction occurs at the cytoplasmic face of the membrane, where the undecaprenyl chain becomes embedded in the inner leaflet of the lipid bilayer [5].

The subsequent formation of Lipid II involves the enzyme MurG, which transfers N-acetylglucosamine from UDP-N-acetylglucosamine to Lipid I, completing the disaccharide-pentapeptide monomer [3] [6]. This amphiphilic molecule, with a molecular weight of approximately 1876.2 g/mol, consists of a hydrophobic undecaprenyl tail linked via pyrophosphate to the hydrophilic β-1,4-linked heterodisaccharide of N-acetylglucosamine and N-acetylmuramic acid, with a pentapeptide branching from the 3' carbon of N-acetylmuramic acid [3] [7].

The lipid carrier undergoes a complete cycle of synthesis and utilization approximately every 90 seconds, highlighting the dynamic nature of this process [3]. During peptidoglycan synthesis, the undecaprenyl phosphate pool is estimated to represent less than 1% of total membrane lipids, yet it serves as the bottleneck for multiple biosynthetic pathways [8].

Translocation of Peptidoglycan Precursors

The translocation of Lipid II across the cytoplasmic membrane represents a critical step that bridges cytoplasmic precursor synthesis with periplasmic polymerization [4] [6]. This process is catalyzed by MurJ, a member of the multidrug/oligosaccharidyl-lipid/polysaccharide transporter superfamily, which functions as the specific flippase for peptidoglycan precursors [4] [9].

MurJ operates through an alternating-access mechanism, with structural studies revealing distinct inward-facing and outward-facing conformations [10] [9]. The protein contains 14 transmembrane helices, with the additional C-terminal helices 13 and 14 forming a hydrophobic groove that may accommodate the undecaprenyl tail during translocation [10] [11]. The central cavity of MurJ is predominantly cationic, facilitating interaction with the negatively charged pyrophosphate group of Lipid II [11].

The translocation process involves the binding of cytoplasmic Lipid II to the inward-open conformation of MurJ, followed by conformational changes that transition the transporter to an outward-open state, allowing release of Lipid II to the periplasmic side [10]. This mechanism ensures unidirectional transport of peptidoglycan precursors while maintaining the integrity of the membrane barrier [6].

Integration into Growing Peptidoglycan Chains

Once translocated to the periplasmic space, Lipid II serves as the substrate for peptidoglycan polymerization and cross-linking reactions [3] [6]. The integration process involves two distinct enzymatic activities: transglycosylation and transpeptidation, which are catalyzed by penicillin-binding proteins [6].

Class A penicillin-binding proteins, such as PBP1A and PBP1B, possess both glycosyltransferase and transpeptidase activities, enabling them to simultaneously polymerize glycan chains and cross-link peptide stems [6] [12]. The glycosyltransferase activity transfers the disaccharide-pentapeptide unit from Lipid II to the growing peptidoglycan chain, forming β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues [13].

The transpeptidase activity, catalyzed by both Class A and Class B penicillin-binding proteins, forms peptide cross-links between adjacent glycan chains through the formation of peptide bonds between the pentapeptide stems [6]. This cross-linking reaction typically involves the formation of bonds between the fourth amino acid of one pentapeptide and the third amino acid of an adjacent pentapeptide, with the release of the terminal D-alanine residue [13].

Following the incorporation of the disaccharide-pentapeptide unit into the growing peptidoglycan network, the undecaprenyl carrier is released as undecaprenyl pyrophosphate, which must be recycled for continued biosynthesis [3]. The efficiency of this integration process is crucial for maintaining the structural integrity of the bacterial cell wall while allowing for controlled cell growth and division.

O-Antigen Synthesis in Lipopolysaccharide Assembly

O-antigen synthesis represents one of the major competing pathways for undecaprenol utilization in Gram-negative bacteria, particularly in the assembly of lipopolysaccharide components [14] [15]. The biosynthesis of O-antigen follows a well-characterized pathway that begins with the initiation reaction catalyzed by WecA, a UDP-N-acetylglucosamine-1-phosphate transferase [15] [16].

The initiation step involves the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to undecaprenyl phosphate, forming undecaprenyl pyrophosphate N-acetylglucosamine [15] [16]. This reaction occurs at the cytoplasmic face of the inner membrane and represents the committed step for O-antigen biosynthesis [16]. The resulting intermediate serves as the acceptor for subsequent glycosyltransferase reactions that build the O-antigen repeat unit [16].

The elongation phase involves a series of glycosyltransferases that sequentially add sugar residues to the growing oligosaccharide chain, utilizing nucleotide-sugar donors such as UDP-glucose, UDP-galactose, and other activated sugars [17] [18]. These reactions continue to occur on the cytoplasmic side of the membrane, with the hydrophobic undecaprenyl tail anchoring the growing oligosaccharide in the membrane bilayer [16].

The completed O-antigen repeat unit, linked to undecaprenyl pyrophosphate, must be translocated across the membrane by the Wzx flippase [15] [16]. This translocation step is analogous to the MurJ-mediated translocation of Lipid II but involves a different flippase specific for O-antigen precursors [16]. Following translocation, the O-antigen repeat units are polymerized by the Wzy polymerase on the periplasmic side of the membrane [19] [16].

The final step involves the ligation of the completed O-antigen polymer to the lipid A-core oligosaccharide by the WaaL ligase, forming the complete lipopolysaccharide molecule [16]. This reaction releases undecaprenyl pyrophosphate, which must be dephosphorylated and recycled for continued biosynthesis [16]. Studies have demonstrated that disruption of O-antigen synthesis can lead to sequestration of undecaprenyl phosphate in dead-end intermediates, causing morphological defects and impaired peptidoglycan synthesis [14] [15].

Role in Other Glycopolymer and Glycoprotein Biosynthetic Pathways

Teichoic Acid Biosynthesis

Teichoic acids represent major cell wall components in Gram-positive bacteria, consisting of anionic polymers of glycerol phosphate or ribitol phosphate repeat units linked by phosphodiester bonds [20] [21]. The biosynthesis of wall teichoic acids follows a similar pattern to other undecaprenol-dependent pathways, beginning with the transfer of N-acetylglucosamine-1-phosphate to undecaprenyl phosphate by TagO or TarO [20] [21].

The initiation reaction forms undecaprenyl pyrophosphate N-acetylglucosamine, which serves as the primer for subsequent modifications [20]. The enzyme TagA or TarA then adds N-acetylmannosamine to form the disaccharide linkage unit [22] [20]. This is followed by the addition of glycerol phosphate or ribitol phosphate repeat units through the action of primase and oligomerase enzymes [22] [20].

The synthesis of teichoic acids utilizes activated precursors such as CDP-glycerol and CDP-ribitol, which are provided by enzymes like TarD, TarK, and TarL [22] [21]. The complete polymer, consisting of approximately 30-50 repeat units, is then translocated across the membrane by the TagGH or TarGH ABC transporter system [22] [20]. Following translocation, the teichoic acid polymer is transferred to the 6-hydroxyl group of N-acetylmuramic acid residues in peptidoglycan by specific transferases [22].

Studies have shown that disruption of teichoic acid biosynthesis can be lethal, likely due to the accumulation of toxic intermediates or sequestration of undecaprenyl phosphate [22]. The SigM stress response system in Bacillus subtilis includes enzymes such as UpsH that can liberate undecaprenyl phosphate from sequestered teichoic acid intermediates [23] [24].

N-linked Glycoprotein Biosynthesis

N-linked protein glycosylation in bacteria, exemplified by the system in Campylobacter jejuni, represents a specialized pathway that utilizes undecaprenol as the lipid carrier for oligosaccharide assembly [25] [26]. The process displays significant similarities to eukaryotic N-linked glycosylation, involving the stepwise assembly of a heptasaccharide donor on undecaprenyl pyrophosphate [25].

The pathway begins with the enzyme PglC, which catalyzes the formation of undecaprenyl pyrophosphate bacillosamine, where bacillosamine is the unusual sugar 2,4-diacetamido-2,4,6-trideoxy-glucose [25] [27]. A series of glycosyltransferases, including PglA, PglJ, PglH, and PglI, sequentially add sugar residues to build the complete heptasaccharide structure [25] [26].

The final heptasaccharide, with the structure GalNAc-α1,4-GalNAc-α1,4-(Glcβ1,3)-GalNAc-α1,4-GalNAc-α1,4-GalNAc-α1,3-Bac-α1,PP-Und, serves as the donor substrate for the oligosaccharyltransferase PglB [25]. This enzyme catalyzes the transfer of the heptasaccharide to asparagine residues in proteins containing the consensus sequence Asn-X-Ser/Thr [25] [26].

The bacterial N-linked glycosylation pathway demonstrates the versatility of undecaprenol as a lipid carrier, accommodating the synthesis of complex oligosaccharides with diverse sugar compositions and linkages [26]. The successful reconstitution of this pathway in vitro has provided valuable insights into the mechanism of N-linked glycosylation and its evolutionary relationship to eukaryotic systems [25] [26].

Capsular Polysaccharide Synthesis

Capsular polysaccharides represent another major class of bacterial surface polymers that utilize undecaprenol as the lipid carrier [17] [18]. These polymers are synthesized through pathways that share common features with other undecaprenol-dependent systems, including the use of specific glycosyltransferases for repeat unit assembly and dedicated flippases for translocation [17].

The synthesis typically begins with the transfer of an initial sugar residue to undecaprenyl phosphate, followed by the sequential addition of other sugars to form the complete repeat unit [17]. The diversity of capsular polysaccharides reflects the wide range of glycosyltransferases and sugar precursors involved in their biosynthesis [18].

Following assembly on the cytoplasmic side of the membrane, the capsular polysaccharide repeat units are translocated by Wzx-like flippases and polymerized on the periplasmic side [17]. The completed polymers are then exported to the cell surface, where they form the protective capsule layer [17].

Functional Integration with Other Cell Envelope Components

The functional integration of undecaprenol-dependent biosynthetic pathways with other cell envelope components represents a complex regulatory network that ensures proper cell wall homeostasis [28] [29]. This integration involves multiple levels of coordination, including competition for the limited undecaprenyl phosphate pool, stress response mechanisms, and spatial organization of biosynthetic machinery [28] [29].

Undecaprenyl Phosphate Pool Management

The cellular undecaprenyl phosphate pool serves as a shared resource for multiple biosynthetic pathways, creating a potential bottleneck that must be carefully managed [23] [14]. Studies have demonstrated that disruption of one pathway can have cascading effects on others through sequestration of the lipid carrier in dead-end intermediates [14] [15].

The SigM stress response system in Bacillus subtilis provides a model for understanding how bacteria respond to undecaprenyl phosphate depletion [23] [24]. When undecaprenyl phosphate levels are low, SigM activates genes that increase flux through essential cell wall synthesis pathways, promote recycling of the lipid carrier, and liberate the carrier from non-essential pathways [23] [24].

Two novel enzymes, UshA and UpsH, have been identified as part of the SigM regulon and play crucial roles in maintaining the undecaprenyl phosphate pool [23] [24]. UshA, an alpha-beta hydrolase, liberates undecaprenyl phosphate from undecaprenyl monophosphate-linked sugars, while UpsH, a metallophosphoesterase, releases undecaprenyl phosphate from undecaprenyl pyrophosphate-linked wall teichoic acid polymers [23] [24].

Recycling Mechanisms

The recycling of undecaprenyl phosphate from its pyrophosphate form represents a critical step in maintaining the lipid carrier pool [30] [31]. This process involves multiple phosphatases with different cellular localizations and substrate specificities [30] [32]. The primary recycling enzyme, BacA (also known as UppP), accounts for approximately 75% of total cellular undecaprenyl pyrophosphate phosphatase activity [30] [32].

Additional phosphatases belonging to the phosphatidic acid phosphatase type 2 superfamily, including PgpB, YbjG, and YeiU, contribute to the recycling process [32]. These enzymes are localized to the periplasmic face of the membrane and are involved in recycling undecaprenyl pyrophosphate molecules generated during polymer synthesis [32].

The crystal structure of BacA has revealed an intramembranal phosphatase with an inverted topology repeat, suggesting a possible dual function as both a phosphatase and a flippase [30] [33]. This structural organization may facilitate the efficient recycling of undecaprenyl phosphate while ensuring its proper localization to the cytoplasmic side of the membrane [30].

Stress Response and Homeostasis

The maintenance of cell envelope integrity involves sophisticated stress response mechanisms that monitor and respond to perturbations in undecaprenyl phosphate metabolism [28] [29]. The σE stress response system in Gram-negative bacteria and the SigM system in Gram-positive bacteria represent key regulatory networks that coordinate cell envelope synthesis [28] [29].

Environmental factors such as pH and salinity can influence the usage of undecaprenyl phosphate transporters, with different transporters being utilized under specific conditions [28]. The DUF368-containing and DedA protein families have been identified as undecaprenyl phosphate translocases that exhibit conditional usage patterns [28].

The integration of undecaprenyl phosphate metabolism with other cellular processes extends beyond cell wall synthesis to include connections with phospholipid metabolism and membrane homeostasis [31]. The multiple phosphatases involved in undecaprenyl phosphate recycling establish unexpected links between bacterial cell wall synthesis and other biological processes [31] [2].

XLogP3

19.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

766.69916749 g/mol

Monoisotopic Mass

766.69916749 g/mol

Heavy Atom Count

56

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

All-trans-undecaprenol

Use Classification

Lipids -> Prenol Lipids [PR] -> Polyprenols [PR03] -> Bactoprenols [PR0301]

Dates

Last modified: 02-18-2024

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